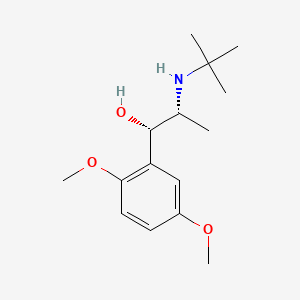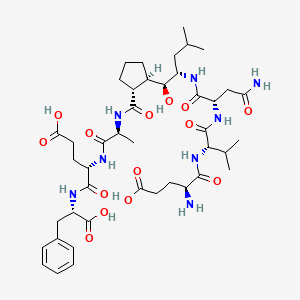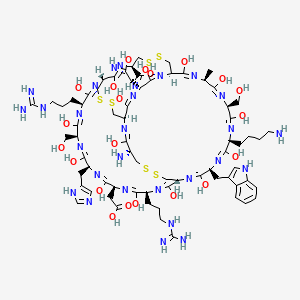![molecular formula C46H59N11O9 B10847545 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]](/img/structure/B10847545.png)
cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] is a synthetic cyclic peptide composed of several amino acids, including 2-naphthylalanine, arginine, tryptophan, glutamine, norleucine, and glutamic acid. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups on the amino acids are removed using TFA or similar reagents.
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution, often using head-to-tail cyclization methods.
Purification: The cyclic peptide is purified using HPLC to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. The key steps remain the same, but the equipment and conditions are optimized for larger batches. High-throughput purification techniques, such as preparative HPLC, are employed to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Free thiols.
Substitution: Alkylated or acylated peptides.
Wissenschaftliche Forschungsanwendungen
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a scaffold for drug design due to its stability and resistance to degradation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] depends on its specific application
Binding to Receptors: The peptide can bind to specific receptors on cell surfaces, modulating signaling pathways.
Enzyme Inhibition: It can inhibit enzymes by mimicking natural substrates or binding to active sites.
Membrane Interaction: The peptide can interact with cell membranes, potentially disrupting membrane integrity in microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo[DL-Trp-DL-Arg]: Another cyclic peptide with similar amino acid composition but different sequence and properties.
Cyclo[DL-Gly-DL-Phe]: A simpler cyclic dipeptide used in various biochemical studies.
Cyclo[DL-Tyr-DL-Trp]: Known for its biological activity and structural properties.
Uniqueness
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu] is unique due to its specific sequence and the presence of 2-naphthylalanine, which imparts distinct chemical and biological properties. Its stability and resistance to enzymatic degradation make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C46H59N11O9 |
|---|---|
Molekulargewicht |
910.0 g/mol |
IUPAC-Name |
3-[2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid |
InChI |
InChI=1S/C46H59N11O9/c1-2-3-12-33-41(62)55-35(18-20-39(59)60)43(64)56-36(23-26-15-16-27-9-4-5-10-28(27)22-26)44(65)54-34(14-8-21-50-46(48)49)42(63)57-37(24-29-25-51-31-13-7-6-11-30(29)31)45(66)53-32(40(47)61)17-19-38(58)52-33/h4-7,9-11,13,15-16,22,25,32-37,51H,2-3,8,12,14,17-21,23-24H2,1H3,(H2,47,61)(H,52,58)(H,53,66)(H,54,65)(H,55,62)(H,56,64)(H,57,63)(H,59,60)(H4,48,49,50) |
InChI-Schlüssel |
PAILFUNFWZLMMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)
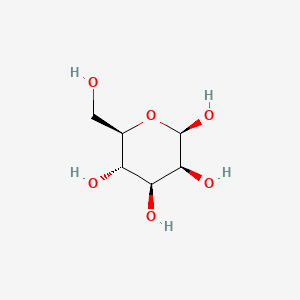
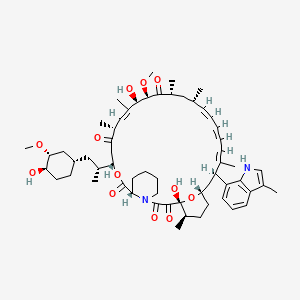
![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)
![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)
![c[RGDf-(S)-N-Me-alpha-TfmF]](/img/structure/B10847512.png)
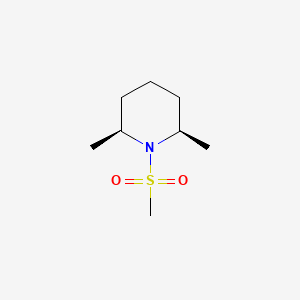
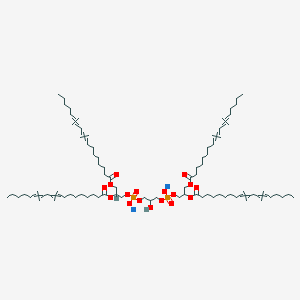
![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)
